molecular formula C12H14N2O5 B1328195 4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid CAS No. 1119449-83-0

4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid

Cat. No.: B1328195
CAS No.: 1119449-83-0
M. Wt: 266.25 g/mol
InChI Key: HGZHUHOJDTZSQD-UHFFFAOYSA-N
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Description

4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid is a potent and selective small-molecule agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor expressed primarily on immune cells such as plasmacytoid dendritic cells and B cells, which plays a critical role in the innate immune response by recognizing single-stranded RNA. This compound is a key research tool for the targeted activation of the TLR7 signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons. Its primary research value lies in the study of antiviral immunity, cancer immunotherapy, and as a vaccine adjuvant. In oncology, the immunostimulatory properties of this TLR7 agonist are being investigated to re-activate the tumor microenvironment and enhance anti-tumor immune responses. Research indicates its potential application in topical formulations for the treatment of skin cancers and its use in combination therapies to improve the efficacy of checkpoint inhibitors. Furthermore, it serves as a critical compound in virology research for mimicking viral infection and understanding host defense mechanisms. This molecule provides scientists with a well-defined chemical entity to probe TLR7-dependent signaling cascades and their downstream effects on adaptive immunity.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-6-9(7(2)18-13-6)4-17-5-10-8(3)19-14-11(10)12(15)16/h4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZHUHOJDTZSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COCC2=C(ON=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131477
Record name 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-83-0
Record name 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid typically involves multi-step organic synthesis. One common approach is the cycloaddition reaction, where a 1,3-dipolar cycloaddition between nitrile oxides and alkenes forms the isoxazole ring. The specific steps include:

    Formation of Nitrile Oxide: This can be achieved by the oxidation of aldoximes using reagents like chloramine-T or sodium hypochlorite.

    Cycloaddition Reaction: The nitrile oxide reacts with an alkene to form the isoxazole ring under mild conditions, often in the presence of a base like sodium bicarbonate.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts such as copper(I) or ruthenium(II) can be employed to enhance the efficiency of the cycloaddition reaction .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole rings, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the isoxazole rings, potentially opening them to form amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the nitrogen atom in the isoxazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Halogenated isoxazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs .

Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The biological activity of 4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid is often attributed to its ability to interact with specific enzymes or receptors. The isoxazole rings can mimic natural substrates or inhibitors, binding to active sites and modulating enzyme activity. This interaction can lead to the inhibition of key biological pathways, such as those involved in inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituents, synthetic yields, and functional properties:

Compound Name Key Substituents CAS Number Synthetic Yield Reported Applications Notes
4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid [(3,5-Dimethylisoxazol-4-yl)methoxy]methyl, carboxylic acid 887679-11-0 Not reported Discontinued (commercial) Hydrate form available (95% purity)
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid [(3,5-Dimethylpyrazol-1-yl)methyl], carboxylic acid 957514-12-4 Not reported Not reported Pyrazole instead of isoxazole moiety
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Hydroxymethyl, ethyl ester Not provided Not reported Synthetic intermediate Ester group enhances lipophilicity
Compound 39 () 4-Chlorophenyl, [(3,5-dimethylisoxazol-4-yl)methoxy]phenyl Not provided 87% In vitro growth inhibition, cytotoxicity Chlorophenyl group increases activity
9-(5-Amino-3-methylisoxazol-4-yl)-derivatives () Xanthen-1-one fused with amino-isoxazole Not provided Not reported Not reported (structural studies) High melting points (210–242°C)

Key Observations :

Structural Variations: Replacement of the carboxylic acid with an ester (e.g., ethyl or methyl esters) alters solubility and metabolic stability. For instance, ester derivatives () may exhibit better cell permeability but require hydrolysis for activation .

Physical Properties :

  • Derivatives with fused aromatic systems (e.g., xanthen-1-one in ) exhibit high melting points (>200°C), likely due to enhanced rigidity and intermolecular stacking . The target compound’s melting point is unreported but may be lower due to its flexible methoxy-methyl bridge.

Synthetic Challenges :

  • The discontinued status of the target compound (CAS: 887679-11-0) contrasts with the high yield (87%) of compound 39, implying that the methoxy-methyl linkage or carboxylic acid group may complicate synthesis or purification .

Biological Activity

4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique isoxazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a carboxylic acid functional group attached to a methylisoxazole core and a methoxy group linked through a methylene bridge to another isoxazole moiety. The presence of the 3,5-dimethylisoxazole enhances the electron density and may influence its reactivity and biological interactions.

The primary target for this compound appears to be the BRD4 protein, which plays a crucial role in transcriptional regulation and cell cycle progression. The inhibition of BRD4 by this compound can lead to alterations in gene expression profiles and cellular proliferation rates, making it a candidate for anti-cancer therapies.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that related isoxazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle checkpoints . The specific compound may share similar mechanisms, possibly through the disruption of BRD4-mediated transcriptional processes.

Immunomodulatory Effects

Isoxazole derivatives have also been investigated for their immunomodulatory effects. In one study, compounds similar to this compound were shown to enhance lymphocyte proliferation in response to mitogens, suggesting potential applications in immune modulation .

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study highlighted the efficacy of isoxazole derivatives in inhibiting tumor growth in xenograft models. The results demonstrated significant tumor reduction when treated with compounds targeting BRD4, supporting further investigation into the specific compound's potential as an anticancer agent.
  • Immunological Research : Another investigation focused on the immunotropic effects of isoxazole derivatives on lymphocyte activation. The study found that these compounds could enhance cytokine production from peritoneal cells, indicating their role in modulating immune responses .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(3,5-Dimethylisoxazol-4-yl)benzoic acidLacks methoxy groupModerate anticancer activity
5-Methylisoxazole-3-carboxylic acidSimple isoxazole structureLimited biological activity
3-(3,5-Dimethylisoxazol-4-yl)methoxybenzoic acidSimilar structure but different substitutionsEnhanced anti-inflammatory effects

Q & A

Q. What are the recommended synthetic routes for 4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid?

The compound can be synthesized via cyclization of nitro-substituted isoxazole precursors under acidic conditions (e.g., formic acid). Key intermediates include 3-methyl-4-nitroisoxazole, which undergoes formylation and subsequent cyclization . Alternative methods involve multi-step alkylation and ester hydrolysis, as seen in related isoxazole-carboxylic acid derivatives . Reaction optimization may require adjusting pH, temperature, and stoichiometry of hydroxylamine or sodium acetate .

Q. How can researchers confirm the structural identity of this compound?

Characterization typically involves:

  • NMR spectroscopy : To verify substitution patterns (e.g., methyl, methoxy groups) and aromatic proton environments .
  • Mass spectrometry (HRMS) : For molecular weight confirmation and fragmentation analysis .
  • X-ray crystallography : To resolve crystal packing and dihedral angles between the isoxazole and aryl rings (e.g., 42.52° in related structures) .
  • IR spectroscopy : To identify functional groups like carboxylic acid (C=O stretch ~1710 cm⁻¹) .

Q. What are the key physicochemical properties influencing experimental design?

Critical properties include:

  • Solubility : Enhanced by polar substituents (e.g., carboxylic acid) but limited by hydrophobic methyl/methoxy groups. Use polar aprotic solvents (DMF, DMSO) for reactions .
  • Melting point : ~168–170°C for similar derivatives; impacts purification via recrystallization .
  • Stability : Store at 0–6°C in airtight containers to prevent hydrolysis of the isoxazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of isoxazole derivatives?

Discrepancies often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance enzyme inhibition but reduce solubility .
  • Dual functionality (e.g., formyl + carboxylic acid) increases reactivity but complicates pharmacokinetics . Address contradictions by:
  • Conducting dose-response studies across multiple cell lines.
  • Comparing in vitro bioactivity data with computational docking simulations to validate target interactions .

Q. What methodologies are recommended for optimizing the compound’s bioactivity?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace methyl with trifluoromethyl to enhance metabolic stability) .
  • Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, followed by in situ hydrolysis .
  • Co-crystallization with target enzymes : To identify critical binding motifs (e.g., hydrogen bonding with the isoxazole oxygen) .

Q. How can researchers analyze conflicting spectral data during characterization?

  • Variable-temperature NMR : Resolve dynamic effects causing peak splitting .
  • Isotopic labeling : Use deuterated analogs to confirm assignments in complex spectra .
  • Comparative XRD analysis : Cross-validate with structurally similar compounds (e.g., 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid) to identify conformational outliers .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

  • Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects .
  • Synergy studies : Combine with β-lactam antibiotics to overcome resistance .

Q. How should researchers handle safety and toxicity concerns?

  • Acute toxicity protocols : Follow OECD guidelines for oral/dermal LD50 testing (Category 4 hazards require PPE and ventilation) .
  • Waste disposal : Neutralize acidic residues before aqueous disposal to comply with EPA regulations .

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